![molecular formula C15H24N2O3 B15091055 [3-(4-Amino-3-methyl-phenoxy)-propyl]-carbamic acid tert-butyl ester](/img/structure/B15091055.png)
[3-(4-Amino-3-methyl-phenoxy)-propyl]-carbamic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(4-Amino-3-methyl-phenoxy)-propyl]-carbamic acid tert-butyl ester is an organic compound with a complex structure that includes an amino group, a phenoxy group, and a carbamic acid ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Amino-3-methyl-phenoxy)-propyl]-carbamic acid tert-butyl ester typically involves multiple steps. One common method starts with the preparation of the phenoxy intermediate, which is then reacted with a suitable carbamic acid derivative under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
[3-(4-Amino-3-methyl-phenoxy)-propyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group or the phenoxy group is replaced by other functional groups.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones or nitro derivatives, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [3-(4-Amino-3-methyl-phenoxy)-propyl]-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various organic reactions.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. It can be used to study enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of [3-(4-Amino-3-methyl-phenoxy)-propyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or alter protein function by modifying key amino acid residues. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to [3-(4-Amino-3-methyl-phenoxy)-propyl]-carbamic acid tert-butyl ester include:
- [3-(4-Amino-3-methyl-phenoxy)-propyl]-carbamic acid methyl ester
- [3-(4-Amino-3-methyl-phenoxy)-propyl]-carbamic acid ethyl ester
- [3-(4-Amino-3-methyl-phenoxy)-propyl]-carbamic acid isopropyl ester
Uniqueness
What sets this compound apart from these similar compounds is its specific ester group, which can influence its reactivity, stability, and biological activity. The tert-butyl ester group provides steric hindrance, which can affect the compound’s interaction with enzymes and other biological molecules.
Eigenschaften
Molekularformel |
C15H24N2O3 |
|---|---|
Molekulargewicht |
280.36 g/mol |
IUPAC-Name |
tert-butyl N-[3-(4-amino-3-methylphenoxy)propyl]carbamate |
InChI |
InChI=1S/C15H24N2O3/c1-11-10-12(6-7-13(11)16)19-9-5-8-17-14(18)20-15(2,3)4/h6-7,10H,5,8-9,16H2,1-4H3,(H,17,18) |
InChI-Schlüssel |
XJRGXNIOJXDNID-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OCCCNC(=O)OC(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


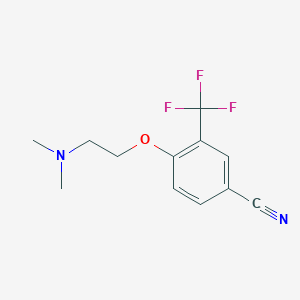
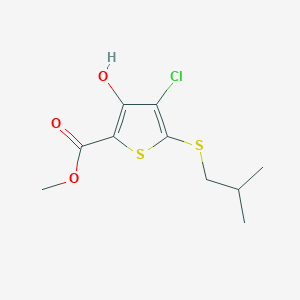

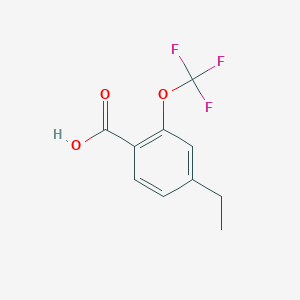
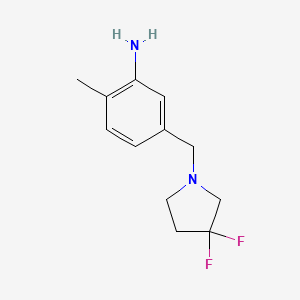
![(1S,6S)-5-Methylidene-2-oxa-7,9-diazabicyclo[4.2.2]decane-8,10-dione](/img/structure/B15091005.png)

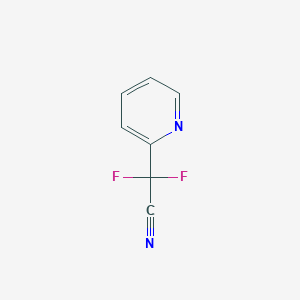

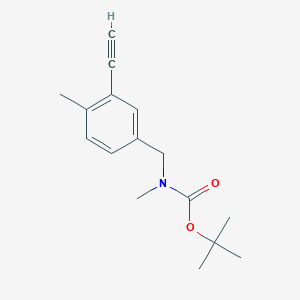

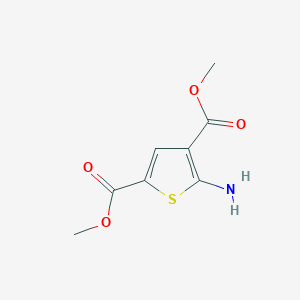
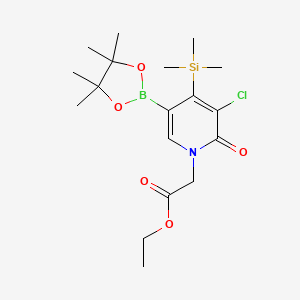
![(Cyclobutylmethyl)(methyl)[(piperidin-4-yl)methyl]amine](/img/structure/B15091070.png)
